(4-methylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine
Description
Synthesis Analysis
The synthesis of compounds similar to “(4-methylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine” often involves multi-step chemical reactions, including nitration, sulfonation, and amination processes. For instance, novel fluorinated polyamides based on noncoplanar sulfoxide containing aromatic bis(ether amine) were synthesized, showcasing the complexity of synthesizing fluorinated compounds with intricate molecular structures (Shockravi et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of sulfonyl, nitro, and amino groups, which influence the molecule's overall geometry and electronic distribution. The crystal structure analysis of similar compounds reveals that electronic effects, such as charge redistribution and electron delocalization, significantly impact the molecular geometry, as observed in the structures of various aminophenyl sulfones (Bertolasi et al., 1993).
Chemical Reactions and Properties
Compounds with nitro, sulfonyl, and amino groups participate in a wide range of chemical reactions, including substitution and addition reactions. These functionalities also confer reactivity towards nucleophiles and electrophiles, contributing to their potential as intermediates in organic synthesis. For example, the synthesis of sulfonamide-based kinase inhibitors demonstrates the use of sulfonates to construct molecules with biological activity (Wong et al., 2010).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure, particularly the presence of fluorinated groups which can significantly alter solubility, thermal stability, and other material properties. Fluorinated compounds, for example, are known for their outstanding solubility and thermal stability, as seen in the study of novel fluorinated polyamides (Shockravi et al., 2009).
properties
IUPAC Name |
N-(4-methylphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4S/c1-9-2-4-10(5-3-9)18-12-7-6-11(8-13(12)19(20)21)24(22,23)14(15,16)17/h2-8,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNNPHLASOZURC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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